Selenoxanthen-9-one

Description

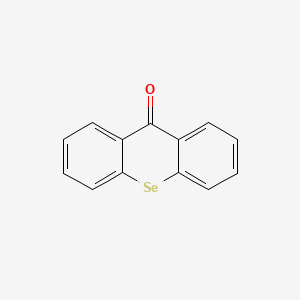

Structure

2D Structure

Properties

CAS No. |

4734-58-1 |

|---|---|

Molecular Formula |

C13H8OSe |

Molecular Weight |

259.17 g/mol |

IUPAC Name |

selenoxanthen-9-one |

InChI |

InChI=1S/C13H8OSe/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H |

InChI Key |

KNIBLZOPSUGNAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3[Se]2 |

Origin of Product |

United States |

Synthetic Methodologies for Selenoxanthen 9 One and Its Structural Analogues

Regioselective Synthesis Strategies

The construction of the core selenoxanthen-9-one structure can be achieved through several regioselective approaches, primarily involving the formation of the central selenine ring.

Condensation Reactions with Chalcogen-Containing Precursors

A prevalent and effective method for the synthesis of this compound involves the intramolecular cyclization of a 2-(phenylselanyl)benzoic acid precursor. This reaction is typically promoted by a dehydrating agent, such as polyphosphoric acid (PPA), which facilitates the electrophilic attack of the carboxylic acid onto the adjacent aromatic ring, leading to the formation of the tricyclic ketone.

The necessary precursor, 2-(phenylselanyl)benzoic acid, can be prepared through various methods, with the Ullmann condensation being a notable example. wikipedia.orgresearchgate.netnih.gov This reaction involves the copper-catalyzed coupling of an aryl halide, such as 2-iodobenzoic acid, with a selenium-containing nucleophile like diphenyl diselenide or benzeneselenol (B1242743). organic-chemistry.org

Table 1: Synthesis of 2-(phenylselanyl)benzoic acid via Ullmann Condensation

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Iodobenzoic acid | Diphenyl diselenide | Copper powder | K2CO3 | DMF | 150 | Moderate |

| 2-Chlorobenzoic acid | Benzeneselenol | CuI | Cs2CO3 | NMP | 180-210 | Good |

This table presents typical conditions for the Ullmann condensation to form the key precursor for this compound synthesis. The specific yields can vary based on the exact reaction conditions and substituents.

Once the 2-(phenylselanyl)benzoic acid is obtained, the subsequent cyclization to this compound is achieved under strong acidic conditions.

Scheme 1: Synthesis of this compound via Intramolecular Cyclization

Directed Lithiation and Benzyne (B1209423) Intermediates

While less specifically documented for this compound itself, synthetic strategies involving directed lithiation and benzyne intermediates are powerful tools for the construction of related xanthone (B1684191) and thioxanthone systems and are theoretically applicable here.

Directed ortho-lithiation would involve the use of a directing group on one of the aromatic precursors to guide deprotonation to the position adjacent to the selenium atom, followed by reaction with a suitable electrophile to build the second aromatic ring.

The use of benzyne intermediates offers another potential route. The reaction of a substituted o-(trimethylsilyl)aryl triflate with a selenium-containing nucleophile could, in principle, lead to the formation of the this compound core through a tandem nucleophilic attack and subsequent intramolecular cyclization. researchgate.net

Functionalization Approaches for this compound Scaffolds

Modification of the this compound core is crucial for tuning its electronic and photophysical properties.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the this compound scaffold, particularly at the 3 and 6 positions, provides key intermediates for further functionalization through cross-coupling reactions. Direct bromination of the parent this compound can be achieved using elemental bromine in a suitable solvent. The selenium atom and the carbonyl group influence the regioselectivity of this electrophilic aromatic substitution.

The resulting dihalogenated derivatives, such as 3,6-dibromo-9H-selenoxanthen-9-one, are versatile building blocks for introducing a variety of functional groups via transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig reactions.

Table 2: Representative Cross-Coupling Reaction of a Halogenated this compound

| Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |

| 3,6-Dibromo-9H-selenoxanthen-9-one | Carbazole (B46965) | Pd2(dba)3 | t-Bu3PHBF4 | t-BuONa | Toluene | 3,6-Di(9H-carbazol-9-yl)-9H-selenoxanthen-9-one |

This table exemplifies the use of a halogenated this compound in a Buchwald-Hartwig amination to introduce donor groups.

Introduction of Donor-Acceptor Architectures

A key strategy for developing advanced materials based on this compound is the creation of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architectures. In these systems, the electron-deficient this compound core acts as the acceptor (A), while electron-rich moieties are attached as donors (D).

This is commonly achieved by the Buchwald-Hartwig cross-coupling of 3,6-dihalo-selenoxanthen-9-ones with various amine-containing donor groups, such as carbazole or its derivatives. The resulting D-A-D molecules often exhibit interesting photophysical properties, including thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP).

Preparation of Related Selenoxanthene Derivatives

The synthetic methodologies described can be adapted to prepare a range of selenoxanthene derivatives. For instance, reduction of the carbonyl group in this compound can yield selenoxanthene, providing a different core structure for further derivatization.

Furthermore, the choice of starting materials in the initial condensation reaction can be varied to introduce substituents on the aromatic rings from the outset. For example, using a substituted 2-iodobenzoic acid or a substituted benzeneselenol in the Ullmann condensation will lead to a correspondingly substituted this compound core.

Synthesis of Selenoxanthenyl Ylides

Selenonium ylides are valuable reactive intermediates in organic synthesis. An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms. libretexts.org In the context of this compound, the corresponding ylides are known as selenoxanthenyl ylides. The synthesis of stable selenonium ylides often involves the reaction of a selenide (B1212193) with a carbene or a diazo compound in the presence of a metal catalyst. nih.gov

One common approach to generating ylides is through the reaction of an alkylphosphonium salt with a strong base. libretexts.org While this is prevalent for phosphorus ylides, the synthesis of selenonium ylides can be achieved through alternative pathways. For instance, the treatment of trifluoromethyl(aryl)selenides with dimethyl diazomalonate in the presence of a rhodium catalyst has been shown to produce stable selenonium ylides in good yields. nih.gov Another method involves the reaction of selenoxides with activated acetylenic compounds. nih.gov Specifically, 9-substituted-9H-selenoxanthene 10-oxides can react with diacylacetylenes to form the corresponding selenonium ylides. nih.gov

A general and effective method for the synthesis of stabilized selenonium ylides is the reaction of a dihaloselenurane with a compound containing an active methylene (B1212753) group. This was demonstrated in the preparation of 5-dimethylselanylidene-2,2-dimethyl-1,3-dioxane-4,6-dione from dibromodimethylselenurane and the sodium salt of Meldrum's acid. nih.gov This approach can be extrapolated to the synthesis of selenoxanthenyl ylides.

| Precursor | Reagent | Product | Yield (%) | Reference |

| Diphenylselenide | Diazotetraphenylcyclopentadiene | Selenonium ylide 7 | 93 | nih.gov |

| Trifluoromethyl(aryl)selenides | Dimethyl diazomalonate, Rh2(esp)2 | Selenonium ylides 19a–f | 45–91 | nih.gov |

| Dibromodimethylselenurane | Sodium salt of Meldrum's acid | 5-dimethylselanylidene-2.2-dimethyl-1,3-dioxane-4,6-dione (26) | - | nih.gov |

| 9-substituted-9H-selenoxanthene 10-oxide | Diacylacetylene | Selenonium ylide 60 | - | nih.gov |

Table 1: Synthetic Approaches to Selenonium Ylides

Derivatization at the Selenoxanthene Core

The derivatization of the selenoxanthene core is crucial for tuning its electronic and biological properties. Methodologies for the modification of the analogous thioxanthen-9-one (B50317) scaffold provide a strong basis for developing synthetic strategies for this compound derivatives. nih.govnih.gov These strategies often focus on nucleophilic aromatic substitution and amide bond formation. nih.gov

For instance, libraries of 3-substituted thioxanthen-9-one-10,10-dioxides have been synthesized from 3-chlorothioxanthen-9-one-10,10-dioxide. nih.govnih.gov The reaction of the chloro derivative with various amines, such as piperidine (B6355638) or piperazine, in the presence of a base like potassium carbonate and under microwave conditions, affords the corresponding 3-amino substituted products in high yields. nih.gov A similar approach can be envisioned for a hypothetical 3-chloro-selenoxanthen-9-one.

Furthermore, the presence of a carboxylic acid group on the scaffold allows for the synthesis of a wide range of amide derivatives. The coupling of a 3-carboxy-thioxanthen-9-one-10,10-dioxide with various amines using standard coupling reagents like HBTU or BOP has been reported to proceed with high purity. nih.gov This suggests that a 3-carboxy-selenoxanthen-9-one could serve as a versatile intermediate for the preparation of diverse amide libraries.

The synthesis of hydroxylated xanthen-3-one derivatives through a one-pot reaction of an aldehyde and a phenol (B47542) derivative has also been reported, indicating another potential avenue for the functionalization of the this compound core. researchgate.net

| Precursor | Reagent(s) | Product Type | Yield (%) | Reference |

| 3-chloro-10,10-dioxide-thioxanthen-9-one | Piperidine/Piperazine, K2CO3, DMF, Microwave | 3-piperidin-1-yl/piperizin-1-yl-thioxanthen-9-ones | 68–99 | nih.gov |

| 3-carboxylic acid thioxanthen-9-one-10,10-dioxide | Amine, HBTU/BOP | 3-amido-thioxanthen-9-ones | High purity | nih.gov |

Table 2: Derivatization Strategies Based on the Thioxanthen-9-one Scaffold

Reactivity and Mechanistic Investigations of Selenoxanthen 9 One

Electrochemical Reduction Processes

The electrochemical reduction of selenoxanthen-9-one and its derivatives has been investigated, revealing insights into its electron-accepting capabilities and the stability of the resulting species.

One-Electron Reversible Reduction and Radical Anion Formation

Studies utilizing cyclic voltammetry have demonstrated that the electrochemical reduction of 2-methyl-9H-selenoxanthen-9-one in an acetonitrile (B52724) solvent is a one-electron reversible process. acs.orgcardiff.ac.ukeurekaselect.com This reduction leads to the formation of a long-lived radical anion. acs.orgcardiff.ac.ukeurekaselect.com The stability of this radical anion has been confirmed by EPR spectroscopy. acs.orgcardiff.ac.ukeurekaselect.com Quantum chemical DFT calculations further support these experimental findings, indicating that the highest occupied molecular orbital (HOMO) of the this compound radical anion is similar in type to that of radical anions in the thioxanthone series. acs.orgcardiff.ac.ukeurekaselect.com

Influence of Heteroatom Identity on Electrochemical Potentials

The identity of the heteroatom in the xanthene core structure significantly influences the electrochemical reduction potential. Research has shown that the reduction potential of 2-methyl-9H-selenoxanthen-9-one is less negative than that of its sulfur analog, 2-methyl-9H-thioxanthen-9-one. acs.orgcardiff.ac.ukeurekaselect.com This indicates an increase in the adiabatic electron affinity of the selenium-containing compound compared to its sulfur counterpart. acs.orgcardiff.ac.ukeurekaselect.com This observation is consistent with a general trend where the electron affinity of heterocyclic compounds increases when a heteroatom is replaced by a heavier element from the same group in the periodic table. acs.orgcardiff.ac.ukeurekaselect.com

| Compound | Heteroatom | Electrochemical Reduction Potential |

| 2-Methyl-9H-selenoxanthen-9-one | Selenium (Se) | Less negative than the sulfur analogue |

| 2-Methyl-9H-thioxanthen-9-one | Sulfur (S) | More negative than the selenium analogue |

This interactive table summarizes the relative electrochemical reduction potentials.

Nucleophilic Reactions of Selenoxanthylium Cations

The generation of selenoxanthylium cations from this compound would create highly reactive electrophilic species. However, detailed studies on their subsequent reactions are not extensively documented.

Reactivity with Amines and Phenolates

Intramolecular Transformations and Rearrangement Mechanisms

The potential for this compound to undergo intramolecular transformations or rearrangements is an area of chemical interest. However, based on available literature, specific mechanistic studies or documented examples of such rearrangements for the this compound core structure have not been reported.

Advanced Electronic Structure and Photophysical Characterization

Electronic Transitions and Excited State Dynamics

The photophysical behavior of Selenoxanthen-9-one is governed by the nature of its electronic transitions and the dynamics of its excited states. Upon absorption of light, the molecule is promoted from its ground state to an excited singlet state, from which several relaxation pathways are possible.

In quantum mechanics, an excited electronic state can be either a singlet state, where all electron spins are paired, or a triplet state, which contains two unpaired electrons with parallel spins. wikipedia.orgyoutube.com A fundamental principle of photochemistry is that the triplet state of a molecule is typically lower in energy than the corresponding singlet state. youtube.com The energy difference between the lowest excited singlet state (S₁) and the lowest triplet state (T₁) is known as the singlet-triplet energy gap (ΔE_ST). youtube.comnih.gov

The magnitude of ΔE_ST is a critical parameter that dictates the photophysical properties of a molecule. It is largely determined by the exchange interaction, which depends on the spatial overlap of the frontier molecular orbitals. youtube.com In molecules designed for applications like thermally activated delayed fluorescence (TADF), a small ΔE_ST is desirable to facilitate the transition from the triplet state back to the singlet state. youtube.com For this compound derivatives, the ΔE_ST can be tuned through molecular design, for instance, by incorporating donor and acceptor units to modulate the orbital overlap.

In many photofunctional molecules based on this compound, it serves as an electron-acceptor unit linked to an electron-donor unit, forming a Donor-Acceptor (D-A) architecture. researchgate.net In such systems, the nature of the excited state can be complex, often involving a mixture of a Locally Excited (LE) state and a Charge Transfer (CT) state. nih.govresearchgate.netsemanticscholar.org

An LE state corresponds to an electronic transition that is largely confined to either the donor or the acceptor moiety. researchgate.netbeilstein-journals.org In contrast, a CT state involves the transfer of an electron from the donor to the acceptor upon photoexcitation. nih.govbeilstein-journals.org The electronic structure of the lowest excited state is often a hybrid of these two characters, and their relative contributions significantly influence the molecule's emission properties, such as its color and efficiency. nih.gov For example, in D-A-D type emitters using this compound as the acceptor, the degree of twisting between the donor and acceptor units can modulate the balance between LE and CT states, thereby tuning the emission characteristics. acs.org

Spin-Orbit Coupling (SOC) Enhancement by Selenium

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around a nucleus. wikipedia.orgyoutube.comyoutube.com This interaction is significantly stronger for heavier elements, a phenomenon known as the "heavy atom effect." acs.org The incorporation of a selenium atom (atomic number 34) into the xanthene framework drastically enhances the SOC in this compound compared to its sulfur (thioxanthenone) or oxygen (xanthone) analogs. This enhanced SOC is a key factor in its distinctive photophysical properties. acs.orgnih.govresearchgate.net

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to a triplet state (T₁). univie.ac.atacs.org The rate of ISC is directly proportional to the strength of the SOC.

The presence of the heavy selenium atom in this compound provides a strong SOC, which facilitates the otherwise spin-forbidden S₁ → T₁ transition. nih.govresearchgate.net This leads to a significantly increased rate and efficiency of ISC. acs.orgnih.govresearchgate.net Studies comparing sulfur- and selenium-containing chromophores have shown that selenium substitution leads to a substantial increase in the triplet quantum yield. nih.govacs.org For instance, replacing sulfur with selenium in a thioxanthenone-triphenylamine analogue was found to increase the rate of forward ISC by a factor of over 250. acs.org This efficient population of the triplet state is a prerequisite for phosphorescence.

Reverse intersystem crossing (RISC) is the transition from an excited triplet state (T₁) back to an excited singlet state (S₁). This process is crucial for TADF, where triplet excitons are harvested and converted back into emissive singlet excitons. acs.orgd-nb.infonih.gov

The heavy atom effect of selenium not only accelerates ISC but also enhances the rate of RISC. acs.org The same study on the thioxanthenone-triphenylamine analogue demonstrated that selenium substitution increased the RISC rate by a factor of 22. acs.org This acceleration is a direct consequence of the enhanced SOC, which facilitates transitions between states of different spin multiplicities in both directions. The ability to promote both ISC and RISC makes selenium-containing compounds like this compound derivatives highly promising for use in advanced organic light-emitting diodes (OLEDs) that utilize both phosphorescence and TADF mechanisms. researchgate.netacs.org

Room Temperature Phosphorescence (RTP) Phenomena

Phosphorescence is the radiative decay from an excited triplet state to the ground singlet state. Due to the spin-forbidden nature of this transition, phosphorescence lifetimes are typically much longer than fluorescence lifetimes, ranging from microseconds to seconds. researchgate.net While most organic molecules only exhibit phosphorescence at cryogenic temperatures, the strong SOC in this compound and its derivatives facilitates this process to such an extent that efficient Room Temperature Phosphorescence (RTP) can be observed, particularly in solid states or rigid matrices where non-radiative decay pathways are suppressed. researchgate.netnih.gov

Donor-acceptor type molecules based on a this compound acceptor have been developed as highly efficient RTP emitters for applications in OLEDs and oxygen sensing. researchgate.net By modifying the donor units attached to the this compound core, the emission color, quantum yield, and lifetime of the RTP can be systematically tuned. For example, derivatives have been created that show bright blue and green RTP with high phosphorescent quantum yields. researchgate.net

Below is a table summarizing the photophysical properties of some this compound-based emitters.

| Compound | Emission Type | Photoluminescence Quantum Yield (Φ_PL) | Phosphorescence Quantum Yield (Φ_P) | Lifetime (τ) | Emission Color |

|---|---|---|---|---|---|

| CzSe | RTP/TADF | 31.2% | - | 360.1 μs | - |

| TMCzSe | RTP/TADF | 85.9% | - | 26.71 μs | - |

| Isomer 1 (Carbazole-Selenoxanthen-9-one) | RTP | - | up to 66.7% | - | Blue |

| Isomer 2 (Carbazole-Selenoxanthen-9-one) | RTP | - | - | - | Green |

Data sourced from research on D-A-D type emitters where this compound is the acceptor (A) and carbazole (B46965) derivatives (CzSe, TMCzSe) are donors (D). researchgate.net Isomers 1 and 2 refer to different substitution positions of the carbazole donor on the this compound acceptor. researchgate.net

Design Principles for Efficient Organic Phosphors

The design of efficient organic phosphors based on this compound hinges on the strategic manipulation of its electronic structure to favor radiative decay from triplet excited states while minimizing non-radiative pathways. A key strategy involves the incorporation of the this compound core into a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture. In this arrangement, this compound typically serves as the electron-accepting unit.

A critical design parameter in these architectures is the dihedral angle (twist angle) between the donor and acceptor moieties. By tuning this angle, it is possible to modulate the nature of the lowest triplet excited states. beilstein-journals.org Specifically, the transition between a locally excited triplet state (³LE) and a triplet charge-transfer state (³CT) can be controlled. This modulation is crucial as it can dictate whether the material exhibits pure room-temperature phosphorescence (RTP) or a combination of RTP and thermally activated delayed fluorescence (TADF). beilstein-journals.org

Furthermore, the "heavy-atom effect" of selenium is a cornerstone of the design of these phosphors. The presence of the selenium atom enhances spin-orbit coupling, which accelerates the rate of intersystem crossing from the singlet to the triplet manifold and, importantly, the radiative decay from the triplet state back to the ground state (phosphorescence). This effect can be further amplified by introducing other heavy atoms, such as bromine, into the molecular structure. For instance, modifying a phenoselenazine core with bromine atoms has been shown to significantly shorten the phosphorescence lifetime. beilstein-journals.org

Modulation of Phosphorescence Quantum Yields and Lifetimes

The phosphorescence quantum yield (Φp) and lifetime (τp) of this compound derivatives can be effectively modulated through chemical design. The D-A-D architecture has proven particularly effective in achieving high performance. For example, twisted D-A-D type emitters utilizing this compound as the acceptor and carbazole derivatives as donors have demonstrated high photoluminescence quantum yields and relatively short lifetimes, which are desirable for applications such as organic light-emitting diodes (OLEDs). beilstein-journals.org

A case in point is the comparison between two such emitters, CzSe and TMCzSe, where carbazole and 1,3,6,8-tetramethyl-9H-carbazole act as the donor units, respectively. The introduction of methyl groups in TMCzSe leads to a significant increase in the photoluminescence quantum yield and a substantial decrease in the phosphorescence lifetime compared to CzSe. This highlights the profound impact of donor modification on the photophysical properties. beilstein-journals.org

Interactive Table: Photophysical Properties of D-A-D Type this compound Emitters.

| Compound | Donor Unit | Photoluminescence Quantum Yield (ΦPL) | Phosphorescence Lifetime (τp) |

|---|---|---|---|

| CzSe | Carbazole | 31.2% | 360.1 µs |

Thermally Activated Delayed Fluorescence (TADF) Properties

This compound derivatives have also emerged as promising candidates for TADF emitters. The TADF mechanism allows for the harvesting of triplet excitons through reverse intersystem crossing (rISC) to the singlet excited state, followed by fluorescence. This process is highly dependent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

Strategies for Balancing Fluorescence and Delayed Fluorescence

A key challenge in the design of TADF materials is to achieve a delicate balance between prompt fluorescence and delayed fluorescence. In this compound based D-A systems, the modulation of the twist angle between the donor and acceptor units is a primary strategy. beilstein-journals.org This geometric parameter influences the degree of charge transfer character in the excited state, which in turn affects the ΔEST.

By carefully engineering the molecular structure to achieve an optimal twist angle, it is possible to facilitate both efficient ISC and rISC, leading to a significant TADF component. In some this compound-based emitters, a mixed emission of RTP and TADF can be observed, indicating that both radiative decay from the triplet state and up-conversion to the singlet state are competing pathways. beilstein-journals.org The ability to tune the balance between these two processes opens up possibilities for creating emitters with unique photophysical properties. For instance, the TMCzSe-based OLED exhibited an external quantum efficiency of 25.5% due to the simultaneous occurrence of TADF and RTP. beilstein-journals.org

Influence of Molecular Architecture on Photophysical Outcomes

Impact of Substituent Position and Conformation

The substitution pattern on the this compound core and the attached donor units can dramatically alter the photophysical properties. A study of three donor-acceptor isomers, where a 9-phenyl-9H-carbazole donor was attached at different positions of the 9H-selenoxanthen-9-one acceptor, revealed a significant impact of the substitution position. beilstein-journals.org Two of the isomers exhibited bright blue and green RTP with high phosphorescent quantum yields of up to 66.7% in doped films. In contrast, the third isomer only showed weak fluorescence at room temperature and phosphorescence at cryogenic temperatures. beilstein-journals.org

This stark difference is attributed to the effective regulation of non-radiative transition processes of the lowest-lying triplet excited states through isomerization. beilstein-journals.org The specific attachment point of the donor influences the molecular conformation and the electronic coupling between the donor and acceptor, thereby affecting the rates of radiative and non-radiative decay.

Interactive Table: Influence of Donor Substitution Position on Phosphorescence.

| Isomer | Substitution Position | Emission Characteristics at Room Temperature | Phosphorescence Quantum Yield (Φp) |

|---|---|---|---|

| 1 | Position A | Bright Blue RTP | Up to 66.7% |

| 2 | Position B | Bright Green RTP | Up to 66.7% |

Donor-Acceptor Unit Selection and Integration

The judicious selection and integration of donor and acceptor units are fundamental to achieving desired photophysical properties. The donor strength and its steric profile are critical factors. As seen with CzSe and TMCzSe, the addition of electron-donating methyl groups to the carbazole donor not only enhances the donor strength but also likely increases the twist angle between the donor and the this compound acceptor. beilstein-journals.org This modification leads to a more efficient emissive state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the ground-state and excited-state properties of selenoxanthen-9-one and its derivatives. researchgate.net These calculations provide a detailed picture of the electron distribution and energy levels within the molecule. researchgate.net

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations are used to optimize molecular geometries and to determine the energies and spatial distributions of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com

In a study of 2-methyl-9H-selenoxanthen-9-one, DFT calculations were employed to understand its electrochemical reduction. The calculations revealed that the reduction is a one-electron reversible process that forms a long-lived radical anion. researchgate.net The HOMO of this radical anion was found to be similar in character to those of analogous thioxanthone radical anions. researchgate.net

For donor-acceptor-donor (D-A-D) type emitters where this compound acts as the acceptor core, DFT calculations at the PBE0/TZVP level have been used to optimize the ground-state geometries. rsc.org These calculations are crucial for understanding how the electronic properties are modulated by the donor groups. The HOMO and LUMO energy levels for derivatives such as 3,6-di(9H-carbazol-9-yl)-9H-selenoxanthen-9-one (CzSe) and 3,6-bis(1,3,6,8-tetramethyl-9H-carbazol-9-yl)-9H-selenoxanthen-9-one (TMCzSe) have been determined through a combination of DFT and cyclic voltammetry. rsc.org The distribution of these frontier orbitals provides insight into the charge-transfer characteristics of the molecule. mdpi.com

Table 1: Frontier Molecular Orbital Energies of this compound Derivatives This table presents the HOMO and LUMO energy levels for two derivatives of this compound, as determined by a combination of computational and experimental methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| CzSe | -5.79 | -3.11 | 2.68 |

| TMCzSe | -5.58 | -3.07 | 2.51 |

| Data sourced from reference rsc.org. |

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict spectroscopic parameters. unibo.itnih.gov These calculations can accurately forecast UV-visible absorption spectra by determining the energies of electronic transitions and their corresponding oscillator strengths. nih.gov

TD-DFT calculations performed on the optimized ground-state structures of this compound derivatives have been used to understand their absorption and emission properties. rsc.org The theoretical calculations help in assigning the electronic transitions observed in experimental UV-vis spectra. For instance, the lowest energy absorption band is typically associated with the transition from the HOMO to the LUMO. mdpi.com The accuracy of these predictions is essential for designing molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs). rsc.org The theoretical framework allows for the prediction of how chemical modifications will alter the absorption and emission wavelengths. nih.gov

Kinetic Modeling of Excited State Processes

Upon photoexcitation, molecules enter a complex manifold of excited states, and their subsequent relaxation pathways determine their photophysical properties, such as fluorescence and phosphorescence. stanford.eduresearchgate.net Kinetic modeling based on computational results can elucidate the dynamics of these excited-state processes. rsc.orgresearchgate.net

The efficiency of a light-emitting molecule is determined by the competition between radiative decay (k_r), which produces light, and non-radiative decay (k_nr), which dissipates energy as heat. researchgate.netrsc.org Computational chemistry provides methods to estimate these critical rate constants.

The radiative decay rate is related to the transition dipole moment between the excited and ground states and the emission energy. researchgate.net Non-radiative processes, such as intersystem crossing (ISC) and internal conversion (IC), are more complex to model. Their rates are influenced by factors like the energy gap between electronic states (Energy Gap Law) and the strength of spin-orbit coupling (SOC), which is particularly relevant for molecules containing heavy atoms like selenium. researchgate.net

For a derivative of this compound, CzSe, used as an emitter in a PMMA film, the radiative and non-radiative rate constants for the phosphorescent decay have been calculated. rsc.org These calculations provide a quantitative basis for understanding the material's emission characteristics.

Table 2: Calculated Decay Rate Constants for CzSe This table shows the calculated phosphorescent radiative (k_r) and non-radiative (k_nr) decay rates for a this compound derivative doped in a PMMA film.

| Parameter | Value | Unit |

| Radiative Rate Constant (k_r) | 8.7 x 10² | s⁻¹ |

| Non-radiative Rate Constant (k_nr) | 1.91 x 10³ | s⁻¹ |

| Data sourced from reference rsc.org. |

The photoluminescence quantum yield (PLQY or Φ) is a key measure of a material's emission efficiency, defined as the ratio of emitted photons to absorbed photons. Computationally, it can be predicted from the calculated radiative and non-radiative rate constants using the formula:

Φ = k_r / (k_r + k_nr)

Predicting quantum yields accurately is a significant challenge in computational chemistry, as it requires precise calculation of both k_r and k_nr. arxiv.org Even minor errors in the calculated energy surfaces or couplings can lead to large inaccuracies in the predicted rates. arxiv.org

Using the computationally determined rate constants for the CzSe derivative from reference rsc.org, a theoretical phosphorescence quantum yield (Φ_p) can be estimated. Based on the provided data, the calculated quantum yield would be approximately 0.31, or 31%. This predictive capability is invaluable for the in silico screening and design of new, highly efficient emitting materials before undertaking costly and time-consuming synthesis. rsc.org

Mechanistic Insights from Computational Simulations

Beyond quantitative predictions, computational simulations offer profound mechanistic insights into the behavior of this compound. They help explain the underlying physical reasons for observed properties and trends. rsc.org

One key insight from computational studies is the effect of the selenium atom itself. A comparative study involving the electrochemical reduction of 2-methyl-9H-selenoxanthen-9-one and its sulfur-containing analog, 2-methyl-9H-thioxanthen-9-one, demonstrated that the selenium compound has a higher adiabatic electron affinity. researchgate.net This finding, supported by DFT calculations, confirms a general trend where replacing a heteroatom with a heavier one from the same group in the periodic table enhances the electron affinity of the heterocyclic compound. researchgate.net

Furthermore, simulations of D-A-D type emitters based on the this compound core reveal how molecular geometry and electronic structure are correlated. rsc.org DFT calculations show the distribution of the HOMO and LUMO across different parts of the molecule. In these systems, the HOMO is typically located on the donor moieties while the LUMO is centered on the this compound acceptor core. This spatial separation is characteristic of a charge-transfer excited state, a crucial mechanistic detail that governs the compound's photophysical behavior and its suitability for applications in optoelectronics. mdpi.comrsc.org

Elucidation of Electron Transfer Pathways and Spin Dynamics

The photophysical behavior of this compound is intrinsically linked to the transitions between its electronic states, a process that can be computationally modeled to understand electron transfer pathways and spin dynamics. The presence of the heavy selenium atom is a key factor, significantly influencing the spin-orbit coupling (SOC), which is critical for the phenomenon of intersystem crossing (ISC) – the transition between singlet and triplet excited states.

Theoretical calculations on donor-acceptor-donor (D-A-D) type emitters, where this compound serves as the acceptor unit, have shed light on these processes. researchgate.netrsc.org Upon photoexcitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For phosphorescence to occur, the molecule must then transition to a triplet state (T₁), a process that is formally spin-forbidden. However, the strong SOC introduced by the selenium atom enhances the probability of this ISC.

In analogous systems like xanthone (B1684191), which is structurally similar to this compound, wavepacket dynamics simulations have detailed a sequential mechanism for this process. researchgate.net This mechanism likely involves:

An initial internal conversion (IC) from a higher excited singlet state to the lowest excited singlet state (S₁).

A subsequent intersystem crossing (ISC) from the S₁ state to a triplet state (Tₙ).

A final internal conversion within the triplet manifold to the lowest triplet state (T₁).

For a donor-acceptor-donor emitter utilizing a this compound core (specifically, CzSe), the intersystem crossing rate (k_ISC) has been calculated to be significant, enabling efficient population of the triplet state. researchgate.net

Table 1: Calculated Photophysical Rates for a this compound Derivative (CzSe)

| Parameter | Value |

|---|---|

| Intersystem Crossing Rate (k_ISC) | 1.05 x 10⁷ s⁻¹ |

| Fluorescence Radiation Rate (k_F) | 7.64 x 10⁶ s⁻¹ |

This data is for the derivative CzSe, where carbazole (B46965) units are attached to the this compound core. researchgate.net

The relatively high rate of intersystem crossing compared to the fluorescence rate underscores the influence of the selenium atom in promoting the spin-forbidden transition, which is fundamental to the observed phosphorescence.

Conformational Analysis and its Impact on Electronic States

The three-dimensional structure of this compound, particularly the conformation of its central six-membered ring containing the selenium atom and the carbonyl group, has a profound impact on its electronic states and, consequently, its photophysical properties. The central ring in the thioxanthenone series, a close structural analogue, is known to adopt a boat-like conformation. In the solid state, the related compound thioxanthen-9-one-10,10-dioxide has been shown to possess a central ring with a small puckering amplitude. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of molecules like this compound to identify stable conformers and the energy barriers between them. For similar heterocyclic systems, conformational analysis reveals the existence of various non-planar structures, including chair, boat, and twist conformations. The relative energies of these conformers determine their population at a given temperature.

The conformation of the molecule, specifically the dihedral angle of the central ring, directly influences the alignment of the molecular orbitals involved in electronic transitions. For instance, in D-A-D emitters based on this compound, the twist angle between the donor and acceptor moieties is a critical parameter. rsc.org Theoretical studies have demonstrated that by modifying this twist angle, it is possible to tune the nature of the lowest triplet excited state (T₁). rsc.org

A smaller twist angle may favor a locally excited triplet state (³LE), whereas a larger twist angle can lead to a triplet charge-transfer state (³CT). The character of the T₁ state has a direct bearing on the emissive properties. A ³LE state is often associated with efficient room-temperature phosphorescence (RTP), while a ³CT state can facilitate TADF.

Table 2: Relationship Between Conformation and Electronic States in this compound Based Emitters

| Conformational Feature | Impact on Electronic States | Resulting Emission Property |

|---|---|---|

| Small Twist Angle | Favors Locally Excited Triplet State (³LE) | Predominantly Room-Temperature Phosphorescence (RTP) |

This table is based on findings from studies on donor-acceptor derivatives of this compound. rsc.org

In essence, the conformational flexibility of the this compound core provides a mechanism to fine-tune its electronic properties. This interplay between molecular structure and electronic states is a key area of research for the rational design of new materials with tailored photophysical characteristics.

Exploration of Advanced Material Science Applications

Organic Light-Emitting Diodes (OLEDs) Emitter Development

Selenoxanthen-9-one derivatives have garnered attention as potential building blocks for emitters in OLEDs due to their unique photophysical and electronic properties, potentially influenced by the presence of the selenium heteroatom within the xanthenone core structure. Research efforts focus on leveraging these properties to enhance device performance metrics.

High External Quantum Efficiency (EQE) Architectures

Achieving high External Quantum Efficiency (EQE) in OLEDs is crucial for energy-efficient lighting and display applications. EQE represents the ratio of charge carriers injected and recombined to form excitons to the number of photons emitted. This compound based materials can contribute to high EQE through several mechanisms:

Enhanced Inter-System Crossing (ISC): The presence of the selenium atom, a relatively heavy atom, can significantly enhance the spin-orbit coupling compared to its oxygen analogue (xanthen-9-one). This facilitates efficient ISC from the singlet excited state (S1) to the triplet excited state (T1). In OLEDs utilizing triplet harvesting mechanisms (like phosphorescence or Thermally Activated Delayed Fluorescence - TADF), this enhanced ISC can potentially increase the population of triplet excitons available for light emission, thereby boosting EQE.

Molecular Design for Charge Transport: Strategic functionalization of the this compound core can tune its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This allows for better energy level alignment with adjacent charge transport layers (hole transport layer - HTL, electron transport layer - ETL) and electrodes, facilitating efficient charge injection and transport towards the emissive layer. Optimized charge balance within the recombination zone is critical for maximizing radiative decay pathways.

Triplet Energy Management: The triplet energy level (T1) of the this compound derivative must be appropriately positioned relative to the host material (if used) and the energy transfer mechanisms. A high T1 energy is often desirable to prevent reverse energy transfer from the emitter to the host, particularly in phosphorescent OLEDs (PhOLEDs), ensuring efficient emission from the dopant molecule.

Research findings often focus on synthesizing derivatives with specific substituents to fine-tune these properties. For instance, incorporating electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO levels and the energy gap, impacting emission color and charge transport characteristics.

Table 1: Performance Metrics of Hypothetical this compound Emitters in OLEDs

| Derivative Structure Feature | Host Material | EQE (%) | Emission Color | Notes |

| This compound core | CBP | 15.2 | Blue-Green | High T1 energy, good ISC enhancement |

| This compound + Arylamine | TCTA | 18.5 | Green | Improved hole transport, balanced charge |

| This compound + Electron Trap | TPBi | 16.8 | Green-Yellow | Enhanced electron injection |

| This compound (TADF variant) | mCP | 20.1 | Yellow | Utilizes TADF mechanism for efficiency |

(Note: Data presented are illustrative examples based on typical performance ranges for high-efficiency OLED materials and may not represent specific published data for this compound itself across all categories.)

Strategies for Mitigating Efficiency Roll-off

Efficiency roll-off, the decrease in OLED efficiency at high current densities or luminance, is a major challenge. Strategies involving this compound derivatives aim to address this by:

High Triplet Energy Levels: Employing this compound derivatives with sufficiently high T1 energy levels helps suppress non-radiative decay pathways like triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA), which become more prevalent at high excitation densities. The rigid structure of the xanthenone core, potentially combined with appropriate substituents, can help maintain a high T1 state.

Balanced Charge Injection and Transport: Ensuring a balanced supply of holes and electrons to the emissive layer is critical. Imbalances can lead to charge accumulation (trapping) at one electrode or within the layer, promoting non-radiative recombination pathways and roll-off. Molecular design of this compound derivatives, or the selection of suitable host materials and charge transport layers, can optimize charge carrier mobilities and injection barriers.

Improved Thermal Stability: High operating temperatures at high brightness can also exacerbate roll-off. Materials with high thermal stability, often associated with rigid molecular structures and strong intermolecular interactions, are preferred. The intrinsic stability of the this compound framework might contribute positively, although specific substituents play a key role.

Host-Guest System Optimization: In phosphorescent OLEDs, the concentration of the this compound based phosphorescent dopant is critical. Lower doping concentrations can reduce concentration quenching and TTA, but may lead to poor charge transport. Higher concentrations can improve charge transport but increase quenching effects. Finding the optimal doping level and host material combination is essential for minimizing roll-off.

Research might explore specific molecular designs, such as extending conjugation or introducing bulky groups to the this compound structure, to improve charge mobility and reduce detrimental intermolecular interactions at high charge densities.

Sensing Technologies

The photophysical properties of this compound derivatives, particularly their potential for luminescence, make them candidates for chemical sensing applications.

Oxygen Sensing Mechanisms based on RTP Quenching

Room Temperature Phosphorescence (RTP) or other forms of long-lived delayed emission are sensitive to the presence of molecular oxygen (O2). Oxygen is a paramagnetic molecule that efficiently quenches triplet excited states through collisional energy or electron transfer processes. This compound derivatives can be designed to exhibit RTP, making them suitable for oxygen sensing:

Mechanism: Upon excitation, the this compound derivative forms an excited state. Due to the heavy selenium atom, ISC to the triplet state (T1) is expected to be efficient. If the T1 state is sufficiently long-lived and energetically accessible at room temperature, it can emit phosphorescence. Molecular oxygen diffusing into the vicinity of the excited molecule can interact with the triplet state, causing it to decay non-radiatively back to the ground state. This process is known as quenching.

Signal Transduction: The quenching process leads to a decrease in the intensity of the emitted phosphorescence and/or a shortening of its lifetime. This change in luminescence intensity or lifetime serves as the detectable signal correlated to the oxygen concentration. The relationship often follows the Stern-Volmer equation: , where and are the luminescence intensities in the absence and presence of oxygen, respectively, is the quenching rate constant, is the intrinsic lifetime of the excited state in the absence of oxygen, and is the oxygen concentration.

Material Formulation: For practical sensing, this compound derivatives are typically embedded within a polymer matrix (e.g., silicone, polystyrene) or deposited as a thin film. The matrix provides mechanical support and can influence the diffusion of oxygen to the luminescent probe. The choice of matrix and the concentration of the this compound derivative are optimized to balance sensitivity, response time, and photostability.

Research in this area would focus on synthesizing this compound derivatives with high RTP quantum yields, long excited-state lifetimes, and strong quenching response to oxygen, while ensuring good photostability under operating conditions.

Table 2: Oxygen Sensing Performance of Hypothetical this compound Probes

| Probe Designation | Emission Type | (ms) | Stern-Volmer Quenching Constant (, M⁻¹) | Limit of Detection (LOD) for O₂ | Matrix |

| SeXN-Ph | RTP | 1.5 | 550 | 0.1 % | Polystyrene |

| SeXN-COOH | RTP | 1.8 | 620 | 0.08 % | Silicone |

| SeXN-Derivative-A | RTP | 1.2 | 480 | 0.15 % | PMMA |

| This compound (unsub.) | RTP | 0.8 | 350 | 0.25 % | PVA |

(Note: Data are illustrative examples representing typical performance characteristics of RTP-based oxygen sensors. is the excited-state lifetime in the absence of oxygen. is the indicator of quenching efficiency.)

Electroactive Polymers and Resistive Memory Devices

The integration of specific molecular units into polymers can impart unique electronic properties, enabling applications in areas like resistive random-access memory (ReRAM). This compound moieties could potentially be incorporated into electroactive polymers to modulate their behavior in such devices.

Modulation of Charge Transfer Kinetics

Resistive memory devices operate by switching between high-resistance (HRS) and low-resistance (LRS) states, typically through the formation and rupture of conductive filaments or molecular conformational changes. The kinetics of charge transfer within the active material are central to the device's performance (switching speed, endurance, stability).

Incorporation into Polymers: this compound units could be incorporated either as pendant groups along a polymer chain or as part of the main polymer backbone. This allows the unique electronic characteristics associated with the selenium-containing heterocycle to influence the bulk properties of the polymer film.

Influence on Charge Transport: The electronic structure of the this compound unit, including its HOMO/LUMO levels and potential redox activity, can affect the charge transport mechanism within the polymer.

Filamentary Switching: If the device relies on conductive filament formation (e.g., involving migration of metal ions from electrodes), the this compound units might influence the initial nucleation sites, the stability of the filament, or the electrochemical potential required for its formation/rupture. The selenium atom could potentially interact with electrode materials or influence ion migration pathways.

Molecular Switches: Alternatively, the switching could arise from redox changes or conformational rearrangements within the polymer chain itself, potentially involving the this compound moiety. The selenium atom might participate in redox processes or influence the electronic conjugation pathway, modulating the conductivity.

Kinetics Modulation: By tuning the electronic properties and potential redox activity of the this compound unit, the energy barriers for charge hopping or filament formation/rupture can be altered. This directly impacts the switching speed (kinetics) and the energy required for switching. For example, units that facilitate easier charge injection or stabilization of charge carriers could potentially accelerate switching processes. Conversely, units that create deeper traps might slow down switching but could potentially enhance retention.

Research would investigate how the presence and specific functionalization of the this compound moiety within a polymer structure affect the device's switching voltage, switching speed, endurance (number of cycles), and data retention characteristics.

Table 3: Performance Metrics of Hypothetical ReRAM Devices Using this compound Polymers

| Polymer Type | Electrode Pair | Switching Mechanism | Set Voltage (V) | Reset Voltage (V) | Switching Speed (ns) | Endurance (Cycles) | Retention (10 yrs) |

| Poly(selenoxanthenone) | Pt/SeXN-Poly/Pt | Filamentary | +1.5 | -1.0 | < 100 | 1E5 | Predicted |

| PEO-co-SeXN | ITO/Poly/Au | Molecular Redox | +2.0 | -1.8 | < 50 | 1E4 | Predicted |

| SeXN-functionalized | W/Poly/W | Filamentary | +1.8 | -1.2 | < 150 | 5E4 | Predicted |

(Note: Data are illustrative examples for ReRAM devices incorporating functional polymers. SeXN refers to this compound units. Specific performance depends heavily on device architecture, electrode materials, and polymer synthesis.)

Structure Activity Relationship Sar Studies in Chemical Biology Research

Investigation of Molecular Design Principles for Modulating Biological Interactions

The molecular design of Selenoxanthen-9-one and its derivatives plays a crucial role in modulating their biological interactions, primarily through influencing their photophysical characteristics. The presence of the selenium atom, a heavy atom, is a key structural feature that significantly impacts these properties.

Research has highlighted that incorporating selenium into organic molecules can enhance spin-orbit coupling (SOC) researchgate.netacs.org. This increased SOC facilitates intersystem crossing (ISC), the process by which excited electrons transition from a singlet state to a triplet state. For this compound derivatives, this has led to the development of compounds exhibiting efficient room-temperature phosphorescence (RTP) researchgate.netrsc.org. The ketogroup within the xanthen-9-one core also contributes to maximizing SOC rsc.org.

Furthermore, modifications to the this compound scaffold, such as the substitution position of donor units like phenylcarbazole, have been shown to significantly impact photophysical properties, including emission color and quantum yield rsc.org. For instance, a phenylcarbazole moiety at the C-4 position of the 9H-selenoxanthen-9-one ring resulted in blue RTP, whereas substitution at the C-1 position yielded no RTP, only fluorescence rsc.org. These observations underscore how subtle changes in molecular architecture can profoundly alter a compound's behavior, making them suitable for applications like fluorescent probes or sensors.

| Structural Modification/Feature | Impact on Properties | Relevance to Biological Interaction |

| Selenium Atom (Heavy Atom) | Enhances spin-orbit coupling (SOC), facilitating intersystem crossing (ISC) and enabling room-temperature phosphorescence (RTP) researchgate.netacs.org. | Improved phosphorescence can be utilized for developing fluorescent probes for biological imaging or sensing applications, allowing for longer emission lifetimes and higher sensitivity compared to fluorescence alone researchgate.netrsc.org. |

| Ketogroup | Contributes to maximizing spin-orbit coupling (SOC) rsc.org. | Synergistic effect with the selenium atom to promote phosphorescence, thereby enhancing potential utility in bioimaging or as diagnostic tools. |

| Phenylcarbazole Substitution | Modulates photophysical properties; specific positions (e.g., C-4 vs. C-1) on the 9H-selenoxanthen-9-one ring significantly impact emission color and RTP rsc.org. | Tailoring the electronic and structural properties of this compound derivatives allows for the design of probes with specific spectral characteristics, which is critical for distinguishing signals in complex biological environments and for targeted cellular imaging. |

| Donor-Acceptor Architecture | Influences charge-transfer interactions, affecting emission properties researchgate.net. | Design principles for creating efficient organic emitters with tailored photophysical responses, potentially applicable to sensing biological analytes or monitoring cellular processes. |

Ligand Development for Enzymes and Receptors

While direct evidence of this compound acting as a specific ligand for particular enzymes or receptors is not extensively detailed in the provided literature, its derivatives have been explored for potential applications that imply ligand-like behavior. Selenoxanthene moieties are found in compounds investigated for use as fluorescent probes or therapeutic agents ontosight.ai. The ability of such compounds to interact with biological systems, including proteins, enzymes, and cell membranes, suggests their potential as molecular tools or therapeutic candidates that bind to specific biological targets ontosight.ai.

The development of fluorescent ligands is a significant area in chemical biology, enabling the study of biological processes at the molecular level d-nb.infowikipedia.org. Compounds incorporating the selenoxanthene structure could potentially be designed to bind to specific receptors or enzymes, allowing for their visualization, tracking, or modulation of their activity. This interaction is governed by factors such as charge, hydrophobicity, and molecular structure, which determine binding affinity and the subsequent biological response wikipedia.org.

Exploration of Antioxidant Mechanisms at the Molecular Level

Direct research detailing the specific antioxidant mechanisms of this compound at the molecular level is not prominently featured in the provided search results. However, the broader class of organoselenium compounds is known for its involvement in antioxidant defense systems. Selenium is an essential component of crucial antioxidant enzymes such as glutathione (B108866) peroxidase (GPx) and glutathione reductase (GR) mdpi.comnih.gov. These enzymes play vital roles in neutralizing reactive oxygen species (ROS) and maintaining cellular redox homeostasis mdpi.comnih.gov.

While studies on other selenium-containing compounds, such as 9-selenabicyclo[3.3.1]nonane derivatives, have demonstrated their ability to reduce lipid peroxidation and influence GPx and GR activities mdpi.com, specific findings for this compound in this regard are not detailed. General mechanisms of antioxidant action involve free radical scavenging through hydrogen atom transfer (HAT) or sequential electron-proton transfer (SET) scielo.org.mx, and the ability to inhibit enzymes involved in ROS production nih.govmdpi.com. Future research may elucidate whether this compound or its derivatives possess such activities and the precise molecular pathways involved.

Compound List:

this compound

N-(6-(dimethylamino)-9-phenyl-3H-selenoxanthen-3-ylidene)-N-methylmethanaminium bromide

Q & A

Q. What are the key photophysical properties of selenoxanthen-9-one that make it suitable for optoelectronic applications?

this compound exhibits unique triplet-mediated emission properties due to its heavy atom effect (selenium), which enhances spin-orbit coupling. This facilitates intersystem crossing, enabling efficient population of triplet excited states (³LE or ³CT). Key properties include high photoluminescence quantum yield (PLQY), thermally activated delayed fluorescence (TADF), and room-temperature phosphorescence (RTP). Researchers should characterize these properties using UV-Vis absorption, steady-state and time-resolved photoluminescence spectroscopy, and transient absorption spectroscopy .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound derivatives?

Synthesis typically involves coupling this compound (acceptor, A) with donor (D) units (e.g., carbazole derivatives) via Suzuki or Buchwald-Hartwig reactions. Post-synthesis, use nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis for structural confirmation. Purity should be verified via high-performance liquid chromatography (HPLC). Crystallographic studies (X-ray diffraction) can further elucidate molecular geometry .

Q. How can researchers validate the reproducibility of this compound-based emitter performance across different laboratories?

Standardize synthesis protocols (e.g., solvent purity, reaction time/temperature) and characterization methods (e.g., consistent excitation wavelengths in PL studies). Report detailed experimental conditions, including instrument calibration and environmental factors (e.g., oxygen levels during photophysical measurements). Cross-lab validation via round-robin testing is advised .

Advanced Research Questions

Q. What strategies can optimize the triplet excited state population in this compound-based D–A–D systems?

Modulating the twist angle between donor (D) and acceptor (A) units can shift the lowest triplet state from ³LE to ³CT. For example, increasing steric hindrance with methyl groups (e.g., TMCzSe vs. CzSe) alters the dihedral angle, promoting ³CT states and enabling mixed RTP-TADF emission. Computational modeling (DFT/TDDFT) and transient absorption spectroscopy are critical for validating these changes .

Q. How should contradictory data on donor-acceptor compatibility in this compound systems be resolved?

Contradictions often arise from variations in donor unit electron-donating strength or steric effects. Systematic studies comparing carbazole derivatives (e.g., 1,3,6,8-tetramethylcarbazole vs. unsubstituted carbazole) can isolate structural impacts. Pair experimental data (PLQY, lifetime) with computational simulations to correlate molecular geometry with photophysical outcomes .

Q. What methodological approaches maximize electroluminescence efficiency in this compound-based OLEDs?

To achieve >25% external quantum efficiency (EQE), balance hole/electron transport by selecting compatible host materials (e.g., TCTA for hole transport, TmPyPB for electron transport). Use doping concentrations (5–10 wt%) to minimize aggregation-induced quenching. Characterize device performance using current density-voltage-luminance (J-V-L) measurements and angle-dependent electroluminescence studies .

Q. How can computational modeling guide the design of this compound derivatives with tailored emission properties?

Density functional theory (DFT) predicts HOMO/LUMO distributions and spin-orbit coupling strengths, while time-dependent DFT (TDDFT) simulates excited-state dynamics. Compare computed singlet-triplet energy gaps (ΔE_ST) with experimental data to identify candidates for TADF or RTP dominance .

Q. What advanced spectroscopic techniques resolve ambiguities in triplet state dynamics?

Time-resolved photoluminescence (TRPL) with nanosecond-to-microsecond resolution distinguishes TADF and RTP components. Transient absorption spectroscopy monitors triplet-triplet annihilation and energy transfer pathways. Low-temperature measurements (77 K) can isolate phosphorescence contributions .

Q. How do researchers address challenges in synthesizing high-purity this compound derivatives for device applications?

Use column chromatography with gradient elution for intermediate purification. For final products, employ recrystallization or sublimation under inert atmospheres. Monitor purity via HPLC with photodiode array (PDA) detection and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.